

Application Notes and Protocols for the Synthesis of Methyl 2-aminoisonicotinate

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Compound of Interest

Compound Name: Methyl 2-aminoisonicotinate

Cat. No.: B026944

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Introduction

Methyl 2-aminoisonicotinate is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a variety of biologically active compounds. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of **Methyl 2-aminoisonicotinate** from 2-aminoisonicotinic acid via Fischer-Speier esterification. This classic method utilizes an acid catalyst, typically sulfuric acid, in an excess of methanol to drive the reaction towards the desired ester product. The protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis.

Data Presentation: Reagents and Reaction Conditions

A summary of the quantitative data for the synthesis of **Methyl 2-aminoisonicotinate** is presented in the table below for easy reference and comparison.

Reagent/Parameter	Molar Mass (g/mol)	Amount	Moles	Equivalents
2-aminoisonicotinic acid	138.12	10.0 g	0.0724	1.0
Methanol	32.04	150 mL	3.71	51.2
Sulfuric Acid (conc.)	98.08	5.0 mL	0.092	1.27
Reaction Conditions				
Temperature	Reflux (~65 °C)			
Reaction Time	8-12 hours			
Work-up & Purification				
Saturated NaHCO ₃ solution	~200 mL			
Ethyl Acetate	3 x 100 mL			
Brine	100 mL			
Anhydrous Na ₂ SO ₄	q.s.			
Expected Product				
Methyl 2-aminoisonicotinate	152.15	~9.9 g	0.065	~90% Yield

Experimental Protocol

This protocol details the Fischer esterification of 2-aminoisonicotinic acid to yield **Methyl 2-aminoisonicotinate**.

1. Reaction Setup:

- To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminoisonicotinic acid (10.0 g, 0.0724 mol).
- In a fume hood, add methanol (150 mL) to the flask and stir to suspend the acid.
- Cool the flask in an ice-water bath.
- Slowly and carefully add concentrated sulfuric acid (5.0 mL, 0.092 mol) dropwise to the stirred suspension. The addition is exothermic and should be done with caution.

2. Reaction:

- Once the addition of sulfuric acid is complete, remove the ice bath and attach a reflux condenser to the flask.
- Heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle.
- Maintain the reflux with vigorous stirring for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

3. Work-up and Isolation:

- After the reaction is complete, allow the mixture to cool to room temperature.
- Carefully pour the reaction mixture into a beaker containing ice (~200 g).
- Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3) until the pH is approximately 8. Be cautious as this will cause vigorous gas evolution (CO_2).
- Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).
- Combine the organic layers and wash with brine (100 mL).

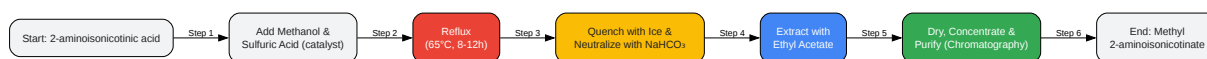
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4. Purification:

- The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure **Methyl 2-aminoisonicotinate** as a solid.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of **Methyl 2-aminoisonicotinate**.



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Caption: Workflow for the synthesis of **Methyl 2-aminoisonicotinate**.

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